molecular formula C18H22N6O B6624549 [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol

[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol

Cat. No.: B6624549
M. Wt: 338.4 g/mol
InChI Key: NDGRAFVLCZSENV-RDJZCZTQSA-N
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Description

[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol is a complex organic compound that features a pyrrolidine ring substituted with a pyrazole and a triazole moiety

Properties

IUPAC Name

[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-22-8-14(7-20-22)17-10-23(9-15(17)12-25)11-18-21-19-13-24(18)16-5-3-2-4-6-16/h2-8,13,15,17,25H,9-12H2,1H3/t15-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGRAFVLCZSENV-RDJZCZTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2CO)CC3=NN=CN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)CC3=NN=CN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the pyrazole and triazole groups through a series of substitution and coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrazole or triazole rings.

    Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while halogenation could introduce bromine or chlorine atoms onto the aromatic rings.

Scientific Research Applications

[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol can be compared to other compounds with similar structures, such as:

    [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]ethanol: Differing by the presence of an ethanol group instead of methanol.

    [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]amine: Featuring an amine group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

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